![molecular formula C13H20Cl2N2 B2529432 2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 2172603-13-1](/img/structure/B2529432.png)

2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various diazabicyclooctane derivatives, which are structurally related to the compound . These derivatives are used in a range of synthetic applications due to their unique chemical properties, such as serving as catalysts, protecting groups, and intermediates in organic synthesis .

Synthesis Analysis

The synthesis of diazabicyclooctane derivatives often involves multiple steps, including nitrosation, reduction, cyclodehydration, and further functional group transformations. For example, the synthesis of 5,6-benzo-1,2-diazabicyclo[2.2.2]octane, a related compound, was achieved through a sequence of reactions starting from tetrahydrocinchoninic acid . Similarly, 1,4-diazabicyclo[2.2.2]octane derivatives have been synthesized from N-benzoylpiperazine through a series of intermediates . These methods highlight the versatility of diazabicyclooctane scaffolds in synthetic chemistry.

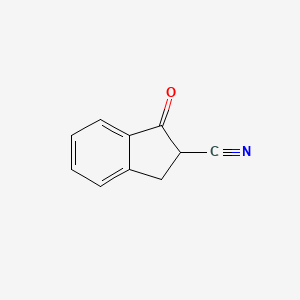

Molecular Structure Analysis

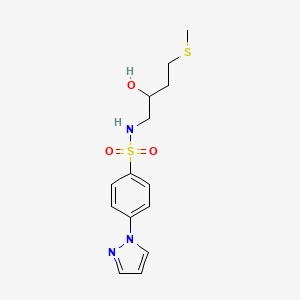

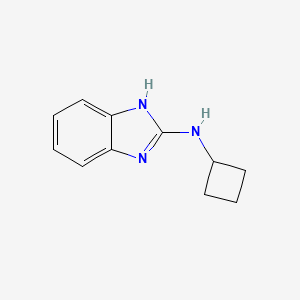

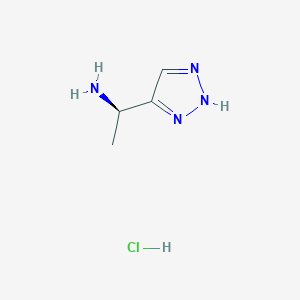

The molecular structure of diazabicyclooctane derivatives is characterized by a bicyclic ring system containing nitrogen atoms. This structure imparts steric hindrance and basicity, which are exploited in various chemical reactions. For instance, the steric hindrance in DABCO makes it a selective dechloroacetylation reagent, as it can cleave chloroacetyl groups without affecting other ester functions .

Chemical Reactions Analysis

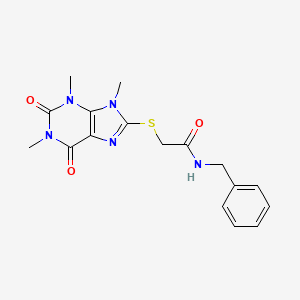

Diazabicyclooctane derivatives participate in a wide array of chemical reactions. They can act as catalysts in multicomponent reactions to synthesize complex molecules like tetrahydrobenzo[b]pyran derivatives . They are also involved in hydrolysis and alcoholysis reactions, as demonstrated by the transformation of 2-amino-9-benzyl-6-chloro-9H-purine in the presence of DABCO . Furthermore, quaternary ammonium salts derived from DABCO can undergo ring-opening reactions with phenols and related nucleophiles to yield piperazine products .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazabicyclooctane derivatives are influenced by their bicyclic structure and the presence of nitrogen atoms. These compounds typically exhibit basicity due to the lone pairs of electrons on the nitrogen atoms, which can participate in nucleophilic reactions. The steric bulk around the nitrogen atoms can also affect the reactivity and selectivity of these compounds in chemical reactions. The solubility and stability of these compounds can vary depending on the substituents attached to the bicyclic framework .

科学的研究の応用

Process Development and Scalability

An improved and scalable process for synthesizing substituted diazabicyclooctane analogues has been developed. This process involves the reduction of N-Benzyl-2,5-dicarbethoxy-pyrrolidine, followed by mesylation and cyclization with benzylamine to obtain a diverse scaffold of diazabicyclooctane analogue. This process signifies the adaptability and potential for large-scale production of this compound (Huang & Teng, 2011).

Chemical Reactions and Synthesis

The diazabicyclooctane framework is instrumental in various chemical reactions. For instance, it has been used as a selective dechloroacetylation reagent in carbohydrate synthesis, highlighting its specificity in cleaving chloroacetyl groups in the presence of other ester functions (Lefeber, Kamerling, & Vliegenthart, 2000). Furthermore, it has been employed in the chlorination of 3-arylsydnones to their corresponding 4-chloro derivatives, demonstrating its role as an effective reagent for chlorination reactions (Salmanpoor et al., 2008).

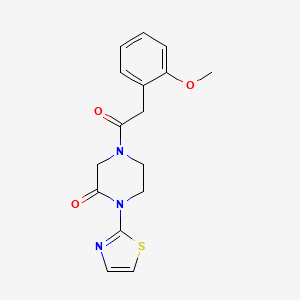

Catalysis and Synthesis of Biologically Active Compounds

The compound has also been used as a catalyst. Silica bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (SB-DABCO) was used as a catalyst for the efficient synthesis of 4H-benzo[b]pyran derivatives, an important class of biologically active compounds (Hasaninejad et al., 2011). Additionally, new acidic ionic liquids based on diazabicyclooctane were prepared and used to promote the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, further emphasizing its role in synthesizing biologically significant compounds (Shirini, Langarudi, & Daneshvar, 2017).

特性

IUPAC Name |

2-benzyl-2,6-diazabicyclo[3.2.1]octane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)10-15-7-6-12-8-13(15)9-14-12;;/h1-5,12-14H,6-10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMSXCUAJCKQPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2CC1NC2)CC3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2529350.png)

![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2529359.png)

![(3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2529360.png)

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide](/img/structure/B2529367.png)